molecular formula C10H12O3S B1594538 3-Benzyl-1,2-oxathiolane 2,2-dioxide CAS No. 75732-43-3

3-Benzyl-1,2-oxathiolane 2,2-dioxide

Cat. No. B1594538
CAS RN: 75732-43-3
M. Wt: 212.27 g/mol
InChI Key: YMDYPJRCONIRKH-UHFFFAOYSA-N
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Description

3-Benzyl-1,2-oxathiolane 2,2-dioxide (3BO) is a chemical compound that has been studied for its potential applications in scientific research. 3BO is a heterocyclic compound with a sulfur-oxygen-sulfur (SOS) bridge that is capable of forming a variety of derivatives, making it a versatile compound for scientific research. It is known for its ability to form stable complexes with transition metal ions, which makes it a useful tool in synthetic chemistry. In addition, 3BO has also been studied for its potential applications in biochemistry and physiology, as it has been shown to have a range of biochemical and physiological effects.

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

One significant application of 3-Benzyl-1,2-oxathiolane 2,2-dioxide and related compounds in scientific research lies in synthetic chemistry. These compounds are utilized in the efficient synthesis of modified nucleosides, showcasing selectivity in alkylation reactions. For instance, the alkylation of N-3-benzyloxymethyl-5-methyluridine with 1,3,2-dioxathiolane 2,2-dioxide demonstrates a selective synthesis method, producing modifications at key positions (Fraser et al., 2000). Furthermore, these compounds are explored for their potential in creating new molecular systems with pharmacological properties, owing to their structural similarity to known bioactive cores, thereby highlighting their role in drug discovery and development processes (Hryhoriv et al., 2021).

Chiral Molecules and Catalysis

Research into chiral benzylthio alcohols and their transformation into 1,3-oxathiolanes and S-oxides provides insights into the synthesis of chiral molecules, which are essential in pharmaceuticals and materials science. The study by Aitken, Lightfoot, and Thomas (2020) illustrates the structural and reactive versatility of these compounds, including their ability to undergo thermal epimerisation, which is crucial for developing novel synthetic strategies and materials (Aitken et al., 2020).

Pharmacological Potential

The pharmacological potential of compounds related to 3-Benzyl-1,2-oxathiolane 2,2-dioxide is an area of keen interest. Studies have explored these compounds for their antimicrobial and antitumor activities. For example, the discovery of non-nucleoside inhibitors of human cytomegalovirus and varicella zoster virus based on the 4-keto-1,2-oxathiole-2,2-dioxide (beta-keto-gamma-sultone) system points to the significant therapeutic applications of these molecules (De Castro et al., 2009).

Advanced Materials and Catalysis

In materials science and catalysis, 3-Benzyl-1,2-oxathiolane 2,2-dioxide derivatives have been investigated for their ability to function in novel catalytic processes. The synthesis and characterization of N-benzyl [1,2,3]-oxathiazolidine 2,2-dioxides and their application in fluorination reactions demonstrate their utility in creating fluorinated compounds, which are important in medicinal chemistry and materials science (Posakony & Tewson, 2002).

Novel Reaction Pathways and Chemical Reactivity

Exploration of new chemical reactions and pathways is another significant application of these compounds. The study on the reactivity of 1,2-benzoxathiin-4(3H)-one 2,2-dioxide in multicomponent reactions to construct condensed 2-amino-4H-pyran derivatives highlights the potential of these molecules in facilitating novel synthetic pathways and contributing to the development of new chemical entities with potential pharmacological activities (Grygoriv et al., 2018).

properties

IUPAC Name

3-benzyloxathiolane 2,2-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3S/c11-14(12)10(6-7-13-14)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMDYPJRCONIRKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COS(=O)(=O)C1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80300792
Record name 3-benzyl-1,2-oxathiolane 2,2-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80300792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyl-1,2-oxathiolane 2,2-dioxide

CAS RN

75732-43-3
Record name 75732-43-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139011
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-benzyl-1,2-oxathiolane 2,2-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80300792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MB SMITH - 1977 - search.proquest.com
have been used, the quality is heavily dependent upon the quality of the original Page 1 GGGGGLGGGGGGGGG GGG aa LLL This material was produced from a microfilm copy of the …
Number of citations: 2 search.proquest.com

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